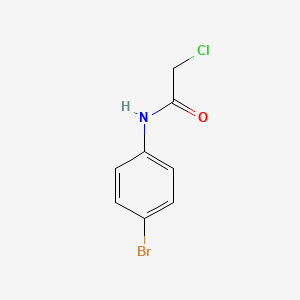

N-(4-Bromophenyl)-2-chloroacetamide

描述

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a major focus of research and industrial synthesis. pressbooks.pubyoutube.com These compounds are not abundant in biological systems, though some exceptions exist, such as the iodine-containing thyroid hormones. pressbooks.pub Industrially, they are synthesized for a vast array of applications, including the production of polymers like PVC, pharmaceuticals such as the anti-anxiety drug Diazepam, and various pesticides and herbicides. pressbooks.pubyoutube.com

N-(4-Bromophenyl)-2-chloroacetamide fits within this context as a bifunctionally halogenated molecule. chemimpex.com The presence of a bromine atom on the phenyl ring and a chlorine atom on the acetamide (B32628) side chain gives it unique properties that are leveraged in synthetic chemistry. chemimpex.com Research into such compounds is driven by the need to understand how halogenation influences the physical, chemical, and biological properties of organic molecules, often enhancing their efficacy in various applications. science.govnih.gov

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science is multifaceted, stemming from its utility as a key intermediate and a biologically active molecule.

In Chemical Synthesis:

Pharmaceutical Development: It serves as a crucial starting material for synthesizing a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. chemimpex.com

Agrochemical Formulation: The compound is used in the creation of pesticides and herbicides. chemimpex.com The general class of N-aryl-2-chloroacetamides includes several commercial herbicides. researchgate.net

Material Science: It finds use in the development of specialty polymers and materials, where it can improve properties like thermal stability and chemical resistance. chemimpex.com

In Biological Research:

Biochemical Probes: Researchers utilize this compound in studies of enzyme inhibition, which can provide valuable insights into metabolic pathways and identify potential therapeutic targets. chemimpex.com

Antimicrobial Activity: Studies have demonstrated that this compound and its derivatives exhibit activity against various microbes. Research on a series of N-(substituted phenyl)-2-chloroacetamides showed that halogenated compounds in this class were among the most active against Gram-positive bacteria and pathogenic yeasts, attributed to their high lipophilicity which facilitates passage through cell membranes. nih.gov

Anticancer Potential: Analogues derived from this compound have been synthesized and evaluated for their anticancer properties. For instance, derivatives incorporating a thiazole (B1198619) ring have shown promise as antiproliferative agents against human breast adenocarcinoma cells (MCF7). nih.govresearchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2564-02-5 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₈H₇BrClNO | chemimpex.comchemicalbook.com |

| Molecular Weight | 248.51 g/mol | chemimpex.comchemicalbook.com |

| Appearance | White crystalline solid | chemimpex.com |

| Melting Point | 176-184 °C (decomposes) | chemimpex.comchemicalbook.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

This data is interactive. Click on the headers to sort.

Evolution of Research Trajectories for this compound and Analogues

The research trajectory for N-aryl-2-chloroacetamides, including this compound, has evolved significantly over time. Initial research focused on their synthesis, typically through the chloroacetylation of an appropriate aniline (B41778) derivative. researchgate.nettandfonline.comchemicalbook.com A common synthetic route involves reacting 4-bromoaniline (B143363) with chloroacetyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.com

The primary driver of research has been the high reactivity of the C-Cl bond in the chloroacetamide moiety. researchgate.nettandfonline.com This feature allows for easy nucleophilic substitution, making these compounds excellent scaffolds for generating a wide variety of derivatives. researchgate.netresearchgate.net Early synthetic work focused on reacting N-aryl-2-chloroacetamides with different nucleophiles (containing oxygen, nitrogen, or sulfur) to produce new molecular structures, sometimes leading to the formation of heterocyclic rings like thiazolidinones. researchgate.netresearchgate.net

More contemporary research has shifted towards a more targeted approach, aiming to design and synthesize analogues with specific biological activities. This involves creating libraries of related compounds and screening them for desired properties. For example, research has focused on synthesizing a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to explore their antimicrobial and anticancer potential. nih.govresearchgate.net

A key aspect of this modern research approach is the integration of computational chemistry. Molecular docking studies are now frequently used to predict how these newly synthesized compounds might interact with biological targets, such as the active sites of enzymes or receptors. nih.govresearchgate.net This allows for a more rational design of potent and selective molecules, saving time and resources compared to traditional screening methods. The focus is on understanding the structure-activity relationship (SAR), for instance, how different substituents on the phenyl ring or modifications to the acetamide side chain influence the biological effects. nih.gov

The table below presents findings on the biological activities of selected analogues of this compound.

| Compound Derivative | Biological Activity Investigated | Key Findings | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide (d1) | Antimicrobial | Showed promising activity against bacterial and fungal species. | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-methyl-5-nitrophenyl)amino)acetamide (d6) | Anticancer (MCF7 cell line) | Found to be one of the most active compounds against the breast cancer cell line. | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-nitrophenyl)amino)acetamide (d7) | Anticancer (MCF7 cell line) | Also identified as one of the most active compounds against the breast cancer cell line. | nih.gov |

| N-(4-chlorophenyl) chloroacetamide | Antimicrobial | Among the most active in a series against Gram-positive bacteria and pathogenic yeasts due to high lipophilicity. | nih.gov |

| N-(3-bromophenyl) chloroacetamide | Antimicrobial | Also demonstrated high activity against Gram-positive bacteria and pathogenic yeasts, linked to its lipophilicity. | nih.gov |

This data is interactive. Click on the headers to sort.

Structure

3D Structure

属性

IUPAC Name |

N-(4-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZKCMCCQAJIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180323 | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-02-5 | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Bromophenyl)-2-chloroacetamide

The most common and established method for synthesizing this compound is through a direct condensation reaction. This approach is valued for its efficiency and high yields.

Condensation reactions form the cornerstone of this compound synthesis. These reactions typically involve the acylation of an aniline (B41778) derivative with a chloroacetylating agent.

The principal synthetic route involves the condensation of 4-Bromoaniline (B143363) with 2-Chloroacetyl chloride. chemicalbook.com In this reaction, the amino group of 4-Bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Chloroacetyl chloride. This leads to the formation of an amide bond and the elimination of hydrogen chloride as a byproduct. A typical procedure involves dissolving 4-Bromoaniline in a suitable solvent, followed by the dropwise addition of 2-Chloroacetyl chloride, often at a reduced temperature to control the reaction's exothermicity. chemicalbook.com

A representative synthesis reported a high yield of 97% for this compound when reacting 4-Bromoaniline and 2-Chloroacetyl chloride. chemicalbook.com

Table 1: Synthesis of this compound via Condensation

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|

Bases play a crucial role in optimizing the synthesis of this compound by neutralizing the hydrogen chloride (HCl) gas produced during the condensation reaction. chemicalbook.com The removal of HCl is essential as it can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction.

Pyridine can also be employed, sometimes serving as both the base and the solvent. researchgate.net Its function is analogous to triethylamine (B128534), neutralizing the acid byproduct. Other bases, such as potassium carbonate, have also been utilized in reactions involving this compound. researchgate.net

The choice of solvent is critical for ensuring that the reactants remain dissolved and can interact effectively.

Dichloromethane (B109758) (DCM) is a frequently used solvent for this synthesis due to its ability to dissolve both 4-bromoaniline and the intermediate products, while also being relatively inert under the reaction conditions. chemicalbook.com Its low boiling point simplifies its removal from the final product mixture. In a documented procedure, 4-bromoaniline was dissolved in dichloromethane before the addition of other reagents. chemicalbook.com

Acetone is another solvent that can be used for similar acylation reactions, particularly in the synthesis of related derivatives. researchgate.net

Ethanol (B145695) has been used as a solvent in the synthesis of derivatives, such as in the reaction between 4-(4-bromo-phenyl)thiazol-2-amine and chloroacetyl chloride. nih.gov

Dimethylformamide (DMF) has also been evaluated as a solvent, although in some cases, dichloromethane has been found to provide superior yields. researchgate.net

Beyond the direct synthesis of the title compound, this compound serves as a key intermediate in the synthesis of more complex molecules, such as various heterocyclic derivatives. nih.gov

An important application of chloroacetylation chemistry is in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and its subsequent derivatives. nih.govresearchgate.netnih.gov This multi-step process begins with the synthesis of a thiazole (B1198619) intermediate, which is then chloroacetylated.

The synthesis proceeds in distinct steps:

Step a: Synthesis of 4-(4-bromophenyl)thiazol-2-amine: This intermediate is prepared by refluxing p-bromoacetophenone, thiourea, and iodine. nih.gov

Step b: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: The intermediate from the previous step, 4-(4-bromophenyl)thiazol-2-amine, is reacted with chloroacetyl chloride. nih.gov The reaction is typically carried out in ethanol with the addition of a few drops of triethylacetic acid, followed by refluxing for 2-3 hours. nih.gov The mixture is then cooled and poured into ice-cold water to precipitate the product. nih.gov

Step c: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide (B32628) derivatives: The chloroacetamide derivative from Step b is then reacted with various substituted anilines to create a library of final compounds. nih.gov

This pathway highlights the utility of the chloroacetamide group as a reactive handle for further chemical modification.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromoaniline |

| 2-Chloroacetyl chloride |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| Acetone |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide |

| 4-(4-bromophenyl)thiazol-2-amine |

| p-bromoacetophenone |

| Thiourea |

| Iodine |

| Triethylacetic acid |

| Ethanol |

| Dimethylformamide |

| Potassium carbonate |

Alternative Synthetic Approaches for this compound Derivatives

Benzamide Synthesis via Direct Condensation

The primary and most direct method for synthesizing this compound is through the condensation reaction of 4-bromoaniline with chloroacetyl chloride. chemicalbook.comresearchgate.net This reaction is typically carried out in a suitable solvent, such as dichloromethane, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction proceeds with high efficiency, often yielding the desired product in excellent yields. chemicalbook.com

A typical procedure involves dissolving 4-bromoaniline in dichloromethane and then adding triethylamine. The mixture is cooled, and chloroacetyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. chemicalbook.com The workup procedure generally involves washing the reaction mixture with an acidic solution to remove excess amine and base, followed by purification, which can be as simple as passing the solution through a silica (B1680970) gel plug and concentrating the filtrate. chemicalbook.com

Table 1: Synthesis of this compound via Direct Condensation

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 4-Bromoaniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature, 16 hours | 97% | chemicalbook.com |

| Substituted anilines, Chloroacetyl chloride | Acetic acid | Not specified | Not specified | Moderate to good | researchgate.net |

| Mono- or bis-aliphatic or aromatic amines, Chloroacetyl chloride | Not specified | Water (under basic conditions) | Not specified | Not specified | researchgate.net |

Derivatization and Further Chemical Reactions of this compound

The presence of a reactive chlorine atom and a modifiable aromatic ring makes this compound a versatile precursor for the synthesis of various derivatives. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atom in the chloroacetamide moiety is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. researchgate.netresearchgate.netlibretexts.org These reactions are fundamental to the derivatization of this compound.

The chlorine atom can be readily displaced by various amines to form the corresponding N-substituted glycine (B1666218) anilide derivatives. This amination reaction is a common strategy for building more complex molecular scaffolds. For instance, reaction with substituted anilines can lead to the formation of new C-N bonds, expanding the molecular diversity. nih.govirejournals.com These reactions are often carried out by refluxing the chloroacetamide with the desired amine. nih.gov The use of a base, such as potassium carbonate, can facilitate the reaction. researchgate.net The resulting amino derivatives are precursors to a variety of heterocyclic compounds and other biologically relevant molecules. nih.govirejournals.com

The chlorine atom can also be substituted by sulfur nucleophiles in thiolation reactions. rsc.org Reaction with thiols or thiolate salts leads to the formation of thioether derivatives. rsc.orguea.ac.uk For example, this compound can react with 2-mercaptobenzothiazole (B37678) to yield N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide. uea.ac.uk These reactions are typically carried out in a suitable solvent and may be facilitated by a base. The resulting thioether compounds are often investigated for their biological activities. uea.ac.uk The mechanism of thiol addition to chloroacetamides has been studied and is consistent with a concerted SN2 mechanism. rsc.org

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Substituted anilines | N-substituted glycine anilides | Reflux, 7-8 hours | nih.gov |

| Various amines | 2-amino-N-(p-chlorophenyl) acetamide derivatives | Room temperature, CH2Cl2, saturated K2CO3 solution | irejournals.com |

| Thiols | Thioethers | Not specified | rsc.org |

| 2-Mercaptobenzothiazole | N-aryl-2-(benzothiazol-2-ylthio)acetamide | Not specified | uea.ac.uk |

Modifications of the Acetamide Moiety

The acetamide portion of the molecule can also undergo chemical transformations. For example, the N-H group of the amide can participate in reactions. While less common than substitutions at the chlorine atom, modifications at this site can lead to further structural diversification. The carbonyl group of the acetamide can also potentially undergo reactions, although this is less frequently exploited due to the high reactivity of the C-Cl bond.

Reactions Involving the Bromophenyl Ring

The bromophenyl ring offers another site for chemical modification, primarily through reactions typical of aryl bromides. These include nucleophilic aromatic substitution and various cross-coupling reactions. While less explored specifically for this compound in the provided context, these are general reactions for brominated aromatic compounds. Nucleophilic aromatic substitution on the bromophenyl ring is generally difficult unless activated by strongly electron-withdrawing groups. nih.gov However, modern catalytic methods can facilitate such transformations. nih.gov

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances, aligning with the core principles of green chemistry. Key areas of improvement over traditional synthesis, which often involves chlorinated solvents and extended reaction times, include the adoption of alternative energy sources like microwave and ultrasound irradiation, the use of environmentally benign solvents, and the development of catalyst-free and solvent-free reaction conditions.

Traditional synthesis of this compound typically involves the reaction of 4-bromoaniline with chloroacetyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane. chemicalbook.com While effective, this method presents several environmental and safety concerns, including the use of volatile organic compounds (VOCs) and long reaction times.

Solvent-free and catalyst-free approaches represent another significant advancement in the green synthesis of amides. researchgate.netorientjchem.org By eliminating the solvent, these methods reduce waste and simplify product purification. Catalyst-free conditions, when achievable, further enhance the green credentials of a synthesis by avoiding the use of potentially toxic and costly catalysts. Research on the acylation of anilines has demonstrated the feasibility of such methods, often with high efficiency. orientjchem.org

The following data tables provide a comparative overview of a conventional synthesis method for this compound and illustrate the potential improvements offered by green chemistry approaches, based on findings for analogous compounds.

Table 1: Conventional Synthesis of this compound chemicalbook.com

| Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield |

| 4-Bromoaniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | 16 hours | 0-20°C | 97% |

Table 2: Green Synthetic Approaches for Structurally Related Acetamides

This table presents findings from studies on compounds structurally similar to this compound, demonstrating the potential of green methodologies.

| Method | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Microwave-Assisted | p-Toluidine, Chloroacetyl chloride | None specified | Chloroform | 5-10 minutes | 80°C | 50-80% | researchgate.net |

| Metal-Free, Neutral | Various anilines, Chloroacetyl chloride | Propylene oxide (HCl scavenger) | Phosphate buffer | 20 minutes | Not specified | High | tandfonline.com |

| Ultrasound-Assisted | o-Aminobenzamides, Aldehydes | None (Metal-free) | Not specified | 15 minutes | Ambient | Moderate to excellent | rsc.org |

| Solvent-Free, Catalyst-Free | Aniline, Acetic anhydride | None | None | 5-15 minutes | Room Temperature | Good to excellent | orientjchem.org |

These examples highlight the significant potential for developing a more sustainable and efficient synthesis of this compound by adopting green chemistry principles. The reduction in reaction times from hours to minutes and the elimination of hazardous solvents are particularly noteworthy advantages.

Biological Activity and Pharmacological Potential

Antimicrobial Efficacy of N-(4-Bromophenyl)-2-chloroacetamide and its Derivatives

Studies have shown that this compound and its related compounds possess notable antimicrobial properties. ufrgs.brresearchgate.net The core structure of chloroacetamide is recognized for its biological activities, and substitutions on the phenyl ring, such as the bromo group, can modulate this activity. nih.govsrce.hr The presence of an amide linkage in these molecules is also considered a key feature contributing to their antimicrobial potential. researchgate.net

Antibacterial Activity

The antibacterial effects of this compound and its derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.

This compound and its derivatives have demonstrated efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govsrce.hr In one study, a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides, including the 4-bromo derivative, were found to be effective against S. aureus and MRSA. nih.govsrce.hr The lipophilicity of these compounds, enhanced by the halogenated phenyl ring, is thought to facilitate their passage through the bacterial cell membrane. nih.govsrce.hr

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have also been synthesized and tested, with some showing promising activity against Staphylococcus aureus. researchgate.netnih.gov Another study on N-(4-bromophenyl)furan-2-carboxamide, a related compound, found it to be the most effective against several drug-resistant bacteria, including MRSA. mdpi.com

Table 1: Antibacterial Activity of this compound and its Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Effective | nih.govsrce.hr |

| This compound | MRSA | Effective | nih.govsrce.hr |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus | Promising | researchgate.netnih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | MRSA | Most effective | mdpi.com |

The activity of this compound and its derivatives against Gram-negative bacteria such as Escherichia coli has also been investigated. Generally, chloroacetamides have been found to be less effective against Gram-negative bacteria compared to Gram-positive bacteria. nih.govsrce.hr However, specific derivatives have shown notable activity.

For instance, certain derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated promising results against E. coli. researchgate.netnih.gov Phenylacetamide derivatives, a related class of compounds, have also been screened for their antibacterial activity against a panel of pathogens, with some exhibiting significant inhibitory activity against E. coli. nih.gov

Table 2: Antibacterial Activity of this compound and its Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | Activity | Reference |

|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less effective | nih.govsrce.hr |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Escherichia coli | Promising | researchgate.netnih.gov |

| Phenylacetamide derivatives | Escherichia coli | Significant | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, this compound and its derivatives have shown considerable antifungal efficacy.

Several studies have highlighted the anti-Candida activity of this compound and its derivatives. ufrgs.brnih.gov One study reported that N-4-bromophenyl-2-chloroacetamide (referred to as 4-BFCA) demonstrated anti-Candida activity and was effective in inhibiting the growth of these yeasts. ufrgs.brnih.gov Another investigation involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found them to be moderately effective against Candida albicans. nih.govsrce.hr

Furthermore, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were evaluated for their antifungal activity, with some showing promising results against Candida albicans. researchgate.netnih.gov

**Table 3: Antifungal Activity of this compound and its Derivatives against *Candida albicans***

| Compound/Derivative | Fungus | Activity | Reference |

|---|---|---|---|

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Candida species | Active, inhibits growth | ufrgs.brnih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective | nih.govsrce.hr |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Candida albicans | Promising | researchgate.netnih.gov |

Research has also indicated the potential of this compound derivatives as fungicidal agents against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. ufrgs.brnih.gov Specifically, N-4-bromophenyl-2-chloroacetamide (4-BFCA) was reported to have fungicide action against dermatophytes. ufrgs.brnih.gov Dermatophytes are classified into genera such as Trichophyton, Epidermophyton, and Microsporum. mdpi.com

Antileishmanial Action of Chloroacetamide Derivatives

Derivatives of chloroacetamide have been identified as possessing antileishmanial properties. nih.govnih.gov Research into a series of 2-chloro-N-arylacetamide derivatives revealed that most of the synthesized compounds were active against the promastigote forms of Leishmania amazonensis. uitm.edu.mydoaj.org One particular compound in this series demonstrated promising antileishmanial activity with a 50% inhibitory concentration (IC50) of 5.39 ± 0.67 µM and a selectivity index of 6.36. doaj.orgusp.br

Preliminary quantitative structure-activity relationship (QSAR) studies have provided some initial insights, suggesting that the electronic properties of the aryl substituent and the hydrophobicity of the molecule may influence its biological activity. doaj.org The lipophilicity of these compounds, as indicated by their LogP values, is thought to play a role in their antileishmanial action. nih.gov

Anticancer and Antiproliferative Investigations

The potential of this compound and related derivatives as anticancer agents has been a subject of scientific inquiry, with studies exploring their cytotoxic effects, impact on the cell cycle, and ability to inhibit key enzymes in cancer-related pathways.

Cytotoxic Effects on Cancer Cell Lines (e.g., HepG2, MCF-7)

The cytotoxic potential of chloroacetamide derivatives has been evaluated against various cancer cell lines. For instance, the chloroacetanilide herbicide alachlor (B1666766) has been shown to be cytotoxic to human hepatoblastoma HepG2 cells. nih.gov Studies on other, structurally related compounds have also demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. nih.govmdpi.com

Table 2: Cytotoxicity of Selected Compounds against Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value |

| Alachlor | HepG2 | ~264 µM (24h) |

| Cardamonin | HepG2 | 17.1 ± 0.592 μM (72h) |

Note: This table includes data for related compounds to illustrate the cytotoxic potential within this chemical class. nih.govmdpi.com

Induction of Cell Cycle Arrest

A key mechanism through which some anticancer agents exert their effects is by inducing cell cycle arrest, thereby preventing the proliferation of cancer cells. Studies on compounds with structural similarities to this compound have shown the ability to induce cell cycle arrest at different phases. For example, some stilbenoid compounds have been found to induce G2/M phase arrest in human lung cancer cells. nih.gov Similarly, other natural compounds have been reported to cause cell cycle arrest in both the G1/S and G2/M phases in cancer cells. nih.gov This is often associated with the regulation of key cell cycle proteins such as cyclins and cyclin-dependent kinase inhibitors. nih.govmdpi.com The process of cell cycle arrest can be a precursor to apoptosis, or programmed cell death. nih.gov

Potential for Enzyme Inhibition in Cancer Pathways

Enzyme inhibition is a critical strategy in modern cancer therapy. The chloroacetamide group present in this compound can potentially form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This makes chloroacetamide derivatives interesting candidates for targeting enzymes involved in cancer progression.

Key cancer-related pathways are regulated by enzymes such as kinases and deubiquitinating enzymes (DUBs). researchgate.netmdpi.com Kinase inhibitors can disrupt signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis. Similarly, inhibiting DUBs can interfere with cellular processes like protein degradation and cell cycle regulation, which are often dysregulated in cancer. researchgate.netmdpi.com Research into various small molecule inhibitors has demonstrated the potential to target these enzymatic pathways for therapeutic benefit in cancer treatment. mdpi.com

Other Noted Biological Activities

Beyond the specific areas detailed above, this compound is recognized as a versatile chemical compound with a range of other potential applications. It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com In the field of agricultural chemistry, it is utilized in the formulation of pesticides and herbicides. chemimpex.com Furthermore, its reactivity makes it a valuable building block in synthetic organic chemistry for creating more complex molecules. chemimpex.com

Insect Chitin (B13524) Synthesis Inhibition

Chitin, a polymer of N-acetyl-D-glucosamine, is a crucial structural component of the insect exoskeleton and the peritrophic matrix lining the midgut. mdpi.comnih.gov Its synthesis is a vital physiological process for insects, making it an attractive target for selective insecticides. usda.gov The disruption of chitin synthesis can lead to abortive molting and ultimately, the death of the insect. usda.gov

While this compound belongs to the broader class of chloroacetamides, which have been investigated for various biological activities, there is currently no direct scientific evidence to suggest its specific role as an inhibitor of insect chitin synthesis. Research on chitin synthesis inhibitors has historically focused on other classes of compounds, such as benzoylphenylureas (e.g., diflubenzuron) and buprofezin. usda.gov

However, the general structure of N-substituted chloroacetamides has been explored for insecticidal properties. The biological activity of these compounds is often attributed to the reactivity of the chloroacetamide group. nih.gov It is plausible that analogues of this compound could be designed to target enzymes involved in the chitin biosynthesis pathway. For instance, chitosan, a deacetylated derivative of chitin, has been modified to create new insecticidal agents. nih.gov N-(2-chloro-6-fluorobenzyl)chitosan, for example, has demonstrated potent insecticidal activity against the cotton leafworm (Spodoptera littoralis). nih.gov This highlights the potential for developing N-substituted acetamide (B32628) derivatives with activity against insect-specific targets like chitin synthesis.

Further research is required to specifically evaluate this compound and its close analogues for their ability to inhibit chitin synthesis in insects. Such studies would be crucial in determining if this class of compounds could offer a novel scaffold for the development of new insect growth regulators.

Anti-inflammatory Applications

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for novel anti-inflammatory agents is an ongoing effort in pharmaceutical research. The thiazole (B1198619) nucleus, a heterocyclic ring system, is known to be a key pharmacophore in compounds exhibiting a range of medicinal properties, including anti-inflammatory activity. nih.govresearchgate.net

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and recognized for their potential pharmacological significance. nih.govresearchgate.net While direct and detailed in-vivo or in-vitro anti-inflammatory data for this compound is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of potentially anti-inflammatory compounds is noteworthy.

In a broader screening effort to identify novel anti-inflammatory compounds, a library of pyridazinones and structurally related derivatives, which included this compound as a reagent in their synthesis, was evaluated. researchgate.net This screening aimed to identify compounds capable of inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a key pathway in the inflammatory response. researchgate.net The study successfully identified 48 compounds with anti-inflammatory activity, suggesting that the structural motifs derived from this compound may contribute to this biological effect. researchgate.net

The anti-inflammatory potential of related structures is further supported by the known activities of other heterocyclic compounds derived from chloroacetamide precursors. For instance, antipyrine (B355649) scaffolds are potent inhibitors of cyclooxygenase isoenzymes, and thiazoles possess well-established anti-inflammatory properties. mdpi.com These findings collectively suggest that this compound is a valuable building block for generating more complex molecules with potential therapeutic applications in inflammatory diseases. However, direct and specific studies are needed to fully elucidate and quantify the anti-inflammatory activity of this compound itself.

Herbicidal and Insecticidal Potential of Analogues

The chloroacetamide class of compounds has a long history of use in agriculture as herbicides. wikipedia.org Analogues of this compound have been synthesized and evaluated for their potential as both herbicides and insecticides, demonstrating the versatility of this chemical scaffold.

Herbicidal Activity of Analogues

Chloroacetamide herbicides are known to inhibit very-long-chain fatty acid synthesis in susceptible plants, leading to weed mortality. Research has shown that N-phenyl-2-chloroacetamide derivatives with various substitutions on the phenyl ring exhibit significant herbicidal activity. For example, a study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active. nih.gov Their high lipophilicity is thought to facilitate rapid passage through the plant cell membrane. nih.gov

The table below summarizes the herbicidal activity of some N-(substituted phenyl)-2-chloroacetamide analogues.

| Compound Name | Substitution on Phenyl Ring | Target Weeds | Observed Activity |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | Gram-positive bacteria and pathogenic yeasts (in a broader antimicrobial screen) | Among the most active in the series. nih.gov |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | Gram-positive bacteria and pathogenic yeasts (in a broader antimicrobial screen) | Among the most active in the series. nih.gov |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | Gram-positive bacteria and pathogenic yeasts (in a broader antimicrobial screen) | Among the most active in the series. nih.gov |

Insecticidal Activity of Analogues

The insecticidal potential of N-substituted chloroacetamides and their derivatives has also been an area of active research. While direct data on the insecticidal activity of this compound is scarce, studies on its analogues reveal promising results. For instance, novel anthranilic diamide (B1670390) insecticides containing moieties derived from chloroacetamide precursors have shown good insecticidal activity against pests like Mythimna separata. mdpi.com

The following table presents examples of the insecticidal activity of analogues.

| Analogue Class/Compound | Target Insect | Activity Data |

| N-(2-chloro-6-fluorobenzyl)chitosan | Cotton leafworm (Spodoptera littoralis) | Caused 100% mortality at 0.625 g kg⁻¹; LC₅₀ of 0.32 g kg⁻¹. nih.gov |

| Anthranilic Diamide Analogues | Mythimna separata | Several analogues showed 100% activity at 100 mg/L. mdpi.com |

| Benzhydrolpiperidine (BZP) insecticides | Lepidoptera | Good activity, with LC₅₀ values of 6 mg litre⁻¹ or less for the most active compound. nih.gov |

These findings underscore the potential of the N-(phenyl)-2-chloroacetamide scaffold as a template for the development of new agrochemicals with either herbicidal or insecticidal properties. The specific substitutions on the phenyl ring and modifications to the acetamide group play a crucial role in determining the type and extent of biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogen Substituents (Bromine, Chlorine) on Bioactivity

The presence and position of halogen substituents, specifically bromine and chlorine, on the N-(4-Bromophenyl)-2-chloroacetamide scaffold are pivotal in determining its biological efficacy. Studies have consistently shown that halogenation can significantly enhance the bioactivity of organic compounds. nih.gov

Furthermore, the type and position of the halogen can modulate the electronic properties of the molecule, which in turn affects its interaction with biological targets. The electron-withdrawing nature of halogens can influence the reactivity of the nearby amide linkage and the chloroacetamide group. nih.gov Halogen bonds, a type of non-covalent interaction, may also play a role in the binding of these compounds to their target proteins, potentially leading to enhanced binding affinities and improved bioactivity. nih.gov

Impact of Aromatic Ring Substituents on Biological Activity

The biological activity of this compound is not solely dictated by its halogen substituents; the nature and position of other groups on the aromatic ring also play a crucial role. The biological activity of chloroacetamides has been shown to vary with the position of substituents on the phenyl ring. nih.govsrce.hrnih.gov

For instance, the presence of an electron-withdrawing group at the para-position of the aromatic ring, in conjunction with an amide linkage, has been identified as a beneficial template for antitumor activity. nih.gov In a study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, various substitutions on a secondary aniline (B41778) ring attached to the chloroacetamide moiety were investigated. The results indicated that different substituents led to varying degrees of antimicrobial and anticancer activities. nih.govresearchgate.net This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents on the aromatic ring.

Role of the Chloroacetamide Moiety as a Reactive Site

The chloroacetamide group is a key functional component of this compound, acting as a reactive electrophilic site. nih.gov This moiety is known to form covalent bonds with nucleophilic residues, such as cysteine, on proteins. researchgate.netnih.gov This covalent modification can lead to the irreversible inhibition of enzyme activity or disruption of protein function, which is often the basis for the compound's biological effects.

The reactivity of the chloroacetamide group is a critical factor in its mechanism of action. While highly reactive electrophiles can be effective, they may also lead to off-target effects and instability. nih.gov Therefore, the reactivity of the chloroacetamide moiety is finely tuned by the electronic effects of the rest of the molecule, including the substituted phenyl ring.

Research on chloroacetanilide herbicides, which share the chloroacetamide functional group, has shown that this moiety is a potent electrophile capable of damaging proteins through nucleophilic substitution. nih.gov This interaction can lead to protein misfolding and aggregation, compromising cellular integrity. nih.gov The chloroacetamide group's ability to covalently modify biological macromolecules is a central feature of its bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogues, QSAR studies have provided valuable insights into the molecular properties that govern their efficacy. srce.hrnih.gov

Cheminformatics Prediction Models (e.g., Molinspiration, SwissADME, PreADMET, PkcSM)

Various cheminformatics tools are employed to predict the pharmacokinetic and pharmacodynamic properties of molecules. For a series of N-(substituted phenyl)-2-chloroacetamides, models like Molinspiration, SwissADME, PreADMET, and PkcSM were used to assess their potential as drug candidates. nih.govsrce.hrnih.gov These models evaluate parameters based on Lipinski's rule of five, Veber's rules, and Egan's methods to predict oral bioavailability and membrane permeability. srce.hrnih.gov Such analyses help in the early stages of drug discovery to filter compounds with desirable drug-like properties. srce.hr

Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes. nih.govnih.gov this compound exhibits high lipophilicity, which contributes to its ability to permeate cell membranes. nih.gov

Studies have shown a strong correlation between experimentally determined lipophilicity (using methods like reversed-phase thin-layer chromatography) and computationally predicted values. nih.gov The lipophilicity of chloroacetamide derivatives directly impacts their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Compounds with optimal lipophilicity are more likely to exhibit favorable pharmacokinetic properties and, consequently, better biological activity. nih.govsrce.hr For instance, this compound (SP5) was found to have the highest lipophilicity among a series of twelve N-(substituted phenyl)-2-chloroacetamides. nih.gov

Comparative Analysis with Structural Analogues

For example, a comparative study of various N-(substituted phenyl)-2-chloroacetamides revealed that analogues with halogen substitutions at the para-position of the phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active compounds. nih.govsrce.hr This suggests a general trend where para-halogenation enhances activity.

In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide was used as an intermediate to synthesize a series of derivatives. nih.gov The subsequent biological evaluation of these derivatives demonstrated how modifications to the chloroacetamide portion of the molecule could significantly alter the antimicrobial and anticancer profiles. nih.govresearchgate.net Such comparative analyses are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity.

Mechanistic Insights into Biological Action

Proposed Mechanisms for Antimicrobial Activity

The broad-spectrum antimicrobial effects of N-(4-Bromophenyl)-2-chloroacetamide are attributed to several distinct mechanisms, targeting different facets of microbial cell physiology and structure.

Research into thiazole (B1198619) derivatives, a class of compounds structurally related to this compound, suggests a key mechanism of antibacterial action is the obstruction of vital biochemical pathways. nih.gov One of the primary proposed targets is the biosynthesis of bacterial lipids. nih.gov These lipids are indispensable components of the bacterial cell membrane, and their disruption can lead to a loss of cellular integrity and function, ultimately resulting in bacterial cell death.

Another critical enzyme identified as a target is Tyrosyl-tRNA synthetase. Molecular docking studies have been performed on derivatives of this compound against the Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIJ). nih.govebi.ac.ukrcsb.org This enzyme is crucial for protein synthesis, as it attaches the amino acid tyrosine to its corresponding tRNA molecule. Inhibiting this enzyme would halt protein production, a fatal event for the bacterium.

The chloroacetamide functional group is a key feature of the compound's antibacterial arsenal. Chloroacetamides are known to act as covalent inhibitors, forming strong, irreversible bonds with their targets. A validated target for this class of molecules is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, the rigid macromolecule that forms the bacterial cell wall. By covalently binding to a cysteine residue in the active site of MurA, chloroacetamide-based inhibitors can effectively shut down peptidoglycan synthesis. This compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria, leading to cell lysis and death.

While many antifungal drugs, such as azoles, target the synthesis of ergosterol (B1671047)—the primary sterol in fungal cell membranes—compounds like this compound appear to employ different strategies. Studies on the similar molecule 2-chloro-N-phenylacetamide have shown that its antifungal activity is not diminished by the presence of exogenous ergosterol, indicating that it does not act by binding to this membrane component.

Instead, an alternative mechanism is the inhibition of DNA synthesis. It is hypothesized that the compound may interfere with key enzymes involved in the production of nucleic acids, such as topoisomerases. By inhibiting these enzymes, the compound would prevent DNA replication and transcription, leading to a halt in cell division and protein synthesis, ultimately causing fungal cell death.

Direct microscopic observation has provided compelling evidence of the compound's destructive effects on fungal structures. A study on a chloroacetamide derivative, identified as N-4-bromophenyl-2-chloroacetamide (4-BFCA), revealed its potent efficacy against Fusarium species, which are filamentous fungi. nih.gov When exposed to the compound, the fungal hyphae—the long, branching filaments that constitute the body of the fungus—exhibited significant morphological damage and alterations. nih.gov This physical disruption of the mycelium, coupled with the biochemical insults, contributes to the compound's potent fungicidal action. nih.gov

Hypothesized Mechanisms for Anticancer Activity

The anticancer potential of this compound is being actively investigated, with computational and in-vitro studies pointing towards the inhibition of specific enzymes that are overactive or essential for the survival and growth of cancer cells.

Molecular docking simulations have been instrumental in identifying potential protein targets for derivatives of this compound within cancer cells. nih.gov Two particularly significant targets have emerged from these studies: Estrogen Receptor alpha and Lanosterol 14α-demethylase.

Estrogen Receptor alpha (ERα): The crystal structure of the human Estrogen Receptor alpha (ERα) ligand-binding domain (PDB ID: 3ERT) is a well-established target for anti-breast cancer therapies. pdbj.orgmdpi.com This receptor is a key driver of proliferation in the majority of breast cancers. The ability of this compound derivatives to dock into the binding site of ERα suggests they may act as antagonists, blocking the binding of estrogen and thereby inhibiting the receptor's ability to stimulate tumor growth. nih.gov

Lanosterol 14α-demethylase (CYP51): While the fungal version of this enzyme (from S. cerevisiae, PDB ID: 4WMZ) is a known antifungal target, the human homolog (CYP51A1) has gained attention as a potential anticancer target. nih.govwikipedia.org Cancer cells often exhibit upregulated cholesterol biosynthesis to support rapid membrane production for new cells. nih.govmdpi.com By inhibiting CYP51, a key enzyme in the cholesterol synthesis pathway, this compound could starve cancer cells of this essential building block, thereby slowing their proliferation. nih.govnih.gov

The table below summarizes the key protein targets that have been identified for this compound and its derivatives through molecular docking studies.

| PDB ID | Protein Target | Organism | Implication |

| 1JIJ | Tyrosyl-tRNA synthetase | Staphylococcus aureus | Antibacterial Activity |

| 3ERT | Estrogen Receptor alpha (ERα) | Homo sapiens | Anticancer Activity |

| 4WMZ | Lanosterol 14α-demethylase (CYP51) | Saccharomyces cerevisiae | Antifungal & potential Anticancer Activity |

Generation of Reactive Oxygen Species (ROS) by Nitro Groups in Analogues

The introduction of a nitro group to the phenyl ring of this compound analogues can confer the ability to generate reactive oxygen species (ROS). The redox activity of the nitro group allows these compounds to participate in cellular oxidation-reduction reactions, leading to the production of ROS and subsequent oxidative stress in cells.

One such analogue, N-(4-bromo-2-nitrophenyl)-2-chloroacetamide, demonstrates this potential. The presence of the nitro group enables redox cycling, which can induce oxidative stress within cancer cells, a mechanism explored for its anticancer potential. nih.gov In contrast, this compound itself lacks a nitro group and therefore exhibits reduced redox activity. nih.gov

Table 1: Comparative Analysis of this compound and a Nitro-Analogue

| Compound Name | Key Structural Difference | Potential for ROS Generation |

| This compound | Lacks a nitro group | Reduced redox activity |

| N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | Contains a nitro group at the ortho-position | May generate ROS under cellular conditions |

Data sourced from Vulcanchem. nih.gov

Chitin (B13524) Synthesis Inhibition Mechanisms

While derivatives of this compound have demonstrated antifungal properties, specific research detailing their mechanism of action through the inhibition of chitin synthesis is not publicly available. nih.govresearchgate.netresearchgate.net Studies on the antifungal activity of this compound have suggested that its mode of action may involve targets other than ergosterol complexation, but have not confirmed chitin synthase as a target. researchgate.net The antifungal mechanism of a related compound, 2-chloro-N-phenylacetamide, has been linked to binding with ergosterol and potential inhibition of thymidylate synthase. scielo.br

Enzyme Inhibition via Covalent Bonding with Nucleophilic Sites on Proteins

A primary mechanism underlying the biological activity of this compound is the ability of its chloroacetamide functional group to act as an electrophile. This allows the compound to form irreversible covalent bonds with nucleophilic residues, particularly cysteine, on proteins. This covalent modification can lead to the inactivation of essential enzymes.

This mechanism has been demonstrated in related chloroacetamide compounds. For instance, chloroacetamide herbicides have been shown to irreversibly inhibit plant type III polyketide synthases by covalently binding to a critical cysteine residue in the enzyme's active site. nih.gov Mass spectrometry analysis confirmed that the herbicide metazachlor (B166288) formed a covalent adduct with the active site cysteine of both chalcone (B49325) synthase and stilbene (B7821643) synthase. nih.gov

Similarly, chloroacetamide-based inhibitors have been developed to target other enzymes through the same mechanism. The bacterial enzyme MurA, which is crucial for peptidoglycan biosynthesis, is a validated target for inhibitors with a chloroacetamide "warhead" that covalently bonds to an active site cysteine.

Table 2: Examples of Enzyme Inhibition by Chloroacetamide Derivatives via Covalent Bonding

| Inhibitor Class | Target Enzyme | Target Organism | Key Finding |

| Chloroacetamide Herbicides (e.g., Metazachlor) | Chalcone Synthase (CHS), Stilbene Synthase (STS) | Plants | Irreversible inactivation through covalent binding to the active site cysteine. nih.gov |

| Chloroacetamide Derivatives | MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | Bacteria | Covalent inhibition by forming a bond with the active site cysteine. |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This technique is crucial for understanding the structural basis of ligand-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates.

Molecular docking studies have been performed on derivatives of N-(4-Bromophenyl)-2-chloroacetamide to analyze their binding modes with specific biological targets. In one key study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were docked into the active sites of several proteins to explore their potential as antimicrobial and anticancer agents. researchgate.netnih.gov

The selected protein targets for these studies, identified by their Protein Data Bank (PDB) IDs, were:

1JIJ: The crystal structure of Staphylococcus aureus DNA gyrase B, a target for antibacterial agents.

4WMZ: A protein target relevant to antimicrobial activity.

3ERT: The human estrogen receptor alpha ligand-binding domain, a target in breast cancer therapy. researchgate.netnih.gov

The analysis revealed that the most active antimicrobial and anticancer derivatives fit well within the binding pockets of these respective receptor proteins. researchgate.netnih.gov The docking procedure helps to visualize and understand the specific orientation and conformation of the ligand within the active site, providing insights into the structural requirements for biological activity.

The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable complex and higher binding affinity.

For the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, docking scores were used to rank the potential effectiveness of the synthesized compounds. researchgate.netnih.gov The studies demonstrated that derivatives with promising in vitro antimicrobial (compounds d1, d2, d3) and anticancer (compounds d6, d7) activity also exhibited favorable docking scores. researchgate.netnih.gov These findings suggest a strong correlation between the predicted binding affinity and the observed biological activity. The interactions stabilizing the ligand-receptor complexes typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the protein's active site.

Table 1: Molecular Docking Results for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives This table is representative of findings from the cited literature.

| Compound Derivative | Target Protein (PDB ID) | Predicted Activity | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| d1, d2, d3 | 1JIJ | Antimicrobial | Good | researchgate.netnih.gov |

| d1, d2, d3 | 4WMZ | Antimicrobial | Good | researchgate.netnih.gov |

In Silico Evaluation of Biological Activity

In silico evaluation of biological activity extends beyond simple docking scores to provide a broader prediction of a compound's pharmacological potential. By correlating computational data with experimental results, researchers can build predictive models for activities such as antimicrobial, antifungal, or anticancer effects. nih.govmdpi.com

Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have successfully used this approach. The in silico molecular docking results were directly compared with in vitro antimicrobial tests against Gram-positive and Gram-negative bacteria and fungal strains, as well as anticancer screenings against the MCF7 human breast cancer cell line. nih.govnih.gov The strong agreement between the high docking scores of specific derivatives and their potent biological activity in laboratory assays validates the use of these computational models. researchgate.netnih.gov This synergy allows for the rational design of new derivatives with potentially enhanced efficacy. For instance, chloroacetamide derivatives are known to exhibit herbicidal activity, and docking studies against enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs) have been used to predict their potency. ekb.eg

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the low-energy, stable three-dimensional shapes (conformations) that a molecule can adopt. This is a critical prerequisite for molecular docking, as the ligand's conformation must be appropriate to fit into the receptor's binding site. Molecular Dynamics (MD) simulations further enhance this understanding by modeling the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. MD can reveal how the complex behaves in a simulated physiological environment, assessing the stability of binding interactions and conformational changes.

While specific, detailed conformational analysis and molecular dynamics simulation studies for this compound itself are not extensively documented in the reviewed literature, these methods are standard practice in computational drug design. The docking studies performed on its derivatives would have inherently involved generating and selecting low-energy conformers of the ligands before the docking process to ensure the relevance of the predicted binding poses. researchgate.netnih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADMET properties. biorxiv.orgnih.gov Poor pharmacokinetics (what the body does to the drug) and toxicity are major reasons for the failure of drug candidates in clinical trials. nih.gov In silico ADMET prediction models use a molecule's structure to calculate key physicochemical and pharmacokinetic parameters. biorxiv.org

These predictions often rely on descriptors such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters can be used to assess properties like oral bioavailability, membrane permeability (e.g., Caco-2 permeability), and potential for toxicity (e.g., hERG inhibition). nih.gov While specific ADMET prediction studies for this compound were not found in the search, computed properties for related structures are available in databases like PubChem and can be used to estimate its drug-likeness. nih.gov

Table 2: Predicted Physicochemical Properties for the Related Compound N-(4-acetyl-2-bromophenyl)-2-chloroacetamide Data computed by and sourced from PubChem for a structurally related compound to illustrate ADMET-relevant parameters. nih.gov

| Property | Predicted Value | Significance for ADMET |

|---|---|---|

| Molecular Weight | 290.54 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred (Lipinski's Rule). nih.gov |

| XLogP3-AA (Lipophilicity) | 2.1 | Measures fat-solubility. Affects absorption, distribution, metabolism, and excretion. Values between 1-3 are often optimal. nih.gov |

| Hydrogen Bond Donor Count | 1 | Influences solubility and membrane permeability. Values ≤5 are preferred (Lipinski's Rule). nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Influences solubility and membrane permeability. Values ≤10 are preferred (Lipinski's Rule). nih.gov |

| Rotatable Bond Count | 3 | Relates to molecular flexibility and oral bioavailability. Values ≤10 are generally favorable. nih.gov |

Applications and Future Directions in Research

Role as a Key Intermediate in Organic Synthesis

N-(4-Bromophenyl)-2-chloroacetamide serves as a fundamental building block in the construction of more complex molecular architectures. chemimpex.comsynhet.com Its reactive sites are amenable to a variety of synthetic manipulations, making it an invaluable tool for organic chemists.

The compound is a crucial starting material or intermediate in the preparation of numerous pharmaceutical agents. chemimpex.comchemimpex.com Its structure is a key component in the synthesis of drugs with a range of therapeutic applications, including anti-inflammatory and analgesic agents. chemimpex.comchemimpex.com For instance, the chloroacetamide moiety can readily react with various nucleophiles to introduce diverse functional groups, a common strategy in the development of new drug candidates. Research has shown its use in creating derivatives with potential as antimicrobial and anticancer agents. nih.govresearchgate.net

A notable application is in the synthesis of thiazole (B1198619) derivatives. nih.gov By reacting this compound with substituted anilines, researchers have developed a series of compounds with potential therapeutic value. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Derivative Class | Synthetic Precursor | Potential Therapeutic Application |

|---|---|---|

| Thiazole Derivatives | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Anticancer nih.govresearchgate.net |

This table is illustrative and based on documented synthetic pathways.

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. chemimpex.comchemimpex.com The structural motifs derived from this compound can be tailored to target specific biological pathways in pests and weeds, leading to the development of effective crop protection agents. chemimpex.com The chloroacetamide class of herbicides, for example, is known for its efficacy, and this compound provides a scaffold for creating new variations with potentially improved properties.

The compound's utility extends beyond direct applications in pharmaceuticals and agrochemicals. It is a versatile building block for a wide array of more complex organic molecules. chemimpex.comsynhet.com The reactive chlorine atom is easily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the facile introduction of new substituents and the construction of larger molecular frameworks. researchgate.net This reactivity, coupled with the potential for cross-coupling reactions at the brominated phenyl ring, makes it a valuable starting material in multi-step synthetic sequences. chemimpex.comsynhet.com

Potential in Medicinal Chemistry and Drug Discovery

The inherent chemical properties of this compound and its derivatives make them promising candidates for medicinal chemistry research and drug discovery programs. chemimpex.comresearchgate.net

Researchers are actively exploring derivatives of this compound for the development of new therapeutic agents. chemimpex.commdpi.com By modifying its core structure, scientists aim to create compounds with enhanced biological activity and target specificity. For example, studies have focused on synthesizing and evaluating N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives for their antimicrobial and antiproliferative activities. nih.govresearchgate.net These investigations have identified compounds with promising activity against various bacterial, fungal, and cancer cell lines. nih.govresearchgate.net

Table 2: Research Findings on Therapeutic Potential of this compound Derivatives

| Derivative Type | Research Focus | Key Finding |

|---|---|---|

| Thiazole-based | Antimicrobial Activity | Certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Thiazole-based | Anticancer Activity | Identified derivatives exhibited activity against human breast adenocarcinoma cell lines (MCF7). nih.govresearchgate.net |

This table summarizes findings from published research articles.

This compound and its analogs serve as valuable lead compounds in rational drug design. researchgate.net A lead compound is a chemical starting point for the development of new drugs. Through techniques like molecular docking, researchers can simulate how these molecules interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net This computational approach helps in predicting the potential efficacy of a compound and guides the synthesis of more potent and selective analogs. Studies have utilized molecular docking to investigate the binding modes of this compound derivatives with their respective receptors, identifying them as potential candidates for further development. nih.govresearchgate.net This in silico screening is a cost-effective and time-saving tool in the quest for novel therapeutic agents. researchgate.net

Relevance in Agricultural Chemistry

This compound serves as a key building block in the creation of agrochemicals. chemimpex.comchemimpex.com Its role is primarily as an intermediate in the synthesis of more complex active ingredients designed to protect crops. chemimpex.com

Formulation of Pesticides and Herbicides

The compound is utilized in the formulation of pesticides and herbicides. chemimpex.com Its chemical structure can be modified to develop targeted agrochemicals that aim to be effective against specific pests while minimizing broader environmental impact. chemimpex.com The chloroacetamide group, in particular, is a feature of several classes of herbicides. While specific commercial products based directly on this compound are not detailed, its role as a precursor is noted in research contexts focused on creating new agricultural chemicals. chemimpex.comchemimpex.com

Potential in Materials Science for Specialty Polymers and Coatings

In the field of materials science, this compound is recognized for its potential in creating specialized polymers and coatings. chemimpex.com The compound's reactivity and stability make it a suitable candidate for incorporation into larger molecular structures, allowing for the tailoring of material properties. chemimpex.com It also serves as a precursor in the synthesis of dyes and pigments. chemimpex.comchemimpex.com The presence of the bromo-phenyl group can be leveraged to impart specific characteristics, such as flame retardancy or modified refractive index, to the final polymer or coating material.

Use in Analytical Chemistry Techniques

The distinct physicochemical properties of this compound make it amenable to various analytical chemistry techniques for its separation and identification.

Chromatography for Mixture Separation and Identification

Chromatographic methods are essential for the analysis of this compound. In gas chromatography, its retention behavior is characterized by the Kovats Retention Index. nih.gov This index is a key parameter for identifying the compound in complex mixtures.

Table 1: Experimental Chromatographic Data for this compound

| Analytical Parameter | Value | Method |

| Kovats Retention Index | 1721 | Semi-standard non-polar column |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Furthermore, predicted data for its behavior in mass spectrometry, a common detector for chromatography, is available, which aids in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 247.94724 | 141.5 |

| [M+Na]⁺ | 269.92918 | 153.5 |

| [M-H]⁻ | 245.93268 | 147.8 |

| [M+NH₄]⁺ | 264.97378 | 163.1 |

| [M+K]⁺ | 285.90312 | 140.7 |

Predicted using CCSbase. uni.lu

Future Research Avenues

Ongoing and future research on this compound is likely to focus on refining its production methods to enhance efficiency and reduce costs, thereby broadening its accessibility for various applications.

Optimization of Synthesis for Industrial Production

A key area of future research is the optimization of the synthesis of this compound for large-scale industrial production. A documented laboratory synthesis provides a strong foundation for such optimization. chemicalbook.com This method involves the reaction of 4-Bromoaniline (B143363) with 2-Chloroacetyl chloride in the presence of a base. chemicalbook.com

Table 3: Laboratory Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 4-Bromoaniline | 2-Chloroacetyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 0 °C to Room Temp. | 16 hours | 97% |

Data sourced from ChemicalBook. chemicalbook.com

Future research will likely explore alternative solvents, catalysts, and reaction conditions to improve the sustainability of the process, reduce reaction times, and maintain or improve the high yield for industrial-scale manufacturing. nih.gov

Development of Targeted Delivery Systems

The advancement of this compound and its derivatives from promising compounds to effective therapeutic agents hinges on the development of sophisticated delivery systems. These systems are designed to transport the therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing potential systemic side effects. While research into targeted delivery systems specifically for this compound is in its nascent stages, developments in related fields for similar compounds, such as other chloroacetamide derivatives, offer valuable insights into future possibilities.